molecular formula C9H16ClN3O2 B1431911 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride CAS No. 1351647-38-5

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride

Cat. No. B1431911
M. Wt: 233.69 g/mol
InChI Key: LODMCPSFNKKBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride, also known as PIMID, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder with a molecular formula of C10H16N3O2.HCl and a molecular weight of 249.71 g/mol.

Scientific Research Applications

Application in Pharmaceutical Chemistry

  • Specific Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : Compounds containing imidazolidine-2,4-dione have been extensively studied and represent a wide range of pharmacological activities, including anticonvulsant, antibacterial, and anti-epileptic .
  • Methods of Application or Experimental Procedures : A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione cores were synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation (Method A). In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used (Method B) .
  • Results or Outcomes : The in-silico molecular docking study results showed that molecules 5c, 7, 9, and 10 among the synthesized compounds with −\u20098.31, −\u20099.23, −\u20098.91, and −\u200910.79 kJ mol −1 glide scores respectively, lead to more binding affinity toward the channel and fitting well in the active pocket, thus, they may be considered as good anticonvulsant agents . Also, the antibacterial properties of these derivatives were experimentally investigated confirming the results obtained by the ligand–protein molecular docking calculation .

Application in Antimicrobial Research

  • Specific Scientific Field : Antimicrobial Research .
  • Summary of the Application : Compounds containing imidazolidine-2,4-dione have been found to exhibit significant antibacterial properties .
  • Methods of Application or Experimental Procedures : The antibacterial properties of these derivatives were evaluated through ligand–protein molecular docking calculation using the active sites of various bacterial proteins .
  • Results or Outcomes : According to the calculation, compound 10 leads to the most efficient antibacterial activity against two Gram-positive bacteria and compounds 4a and 7 with Gram-negative proteins bacterial . The highest binding affinity is related to compound 7 for the Gram-negative P. aeruginosa (PDB ID: 5U39) protein target .

Application in Antifungal Research

  • Specific Scientific Field : Antifungal Research .
  • Summary of the Application : Imidazolidine-2,4-dione derivatives have been reported to exhibit antifungal activity .
  • Methods of Application or Experimental Procedures : The antifungal properties of these derivatives were evaluated through ligand–protein molecular docking calculation .
  • Results or Outcomes : Metal complexes of heterocyclic thione ligands were reported to possess antifungal activity .

Application in Anticonvulsant Drug Research

  • Specific Scientific Field : Anticonvulsant Drug Research .
  • Summary of the Application : Compounds containing imidazolidine-2,4-dione have been studied for their potential as anticonvulsant agents .
  • Methods of Application or Experimental Procedures : The anticonvulsant activity of these derivatives was evaluated through molecular docking for Anticonvulsant Drug Binding (ADB) to the Voltage-Gated Sodium Channel Inner Pore (VGCIP) .
  • Results or Outcomes : The in-silico molecular docking study results showed that molecules 5c, 7, 9, and 10 among the synthesized compounds with −\u20098.31, −\u20099.23, −\u20098.91, and −\u200910.79 kJ mol −1 glide scores respectively, lead to more binding affinity toward the channel and fitting well in the active pocket, thus, they may be considered as good anticonvulsant agents .

Application in Anti-HIV Research

  • Specific Scientific Field : Anti-HIV Research .
  • Summary of the Application : Imidazolidine-2-thione derivatives have been reported to exhibit anti-HIV activity .
  • Methods of Application or Experimental Procedures : The anti-HIV activity of these derivatives was evaluated through ligand–protein molecular docking calculation .
  • Results or Outcomes : Some of the chiral imidazolidine-2-thione N-and C-nucleoside were reported as precursors for the synthesis of azidonucleosides and fluoronucleosides known for their anti-AIDS activity .

properties

IUPAC Name

3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c13-8-5-11-9(14)12(8)6-7-1-3-10-4-2-7;/h7,10H,1-6H2,(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODMCPSFNKKBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C(=O)CNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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